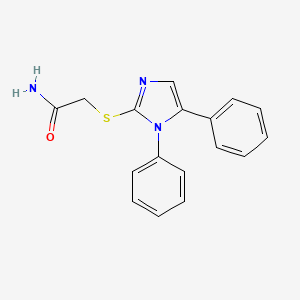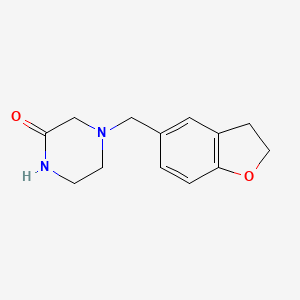
4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study highlighted the synthesis of novel compounds involving piperazine derivatives, focusing on their antimicrobial activities. The research demonstrated that some newly synthesized compounds exhibited good to moderate activities against various microorganisms. This indicates the potential application of 4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one derivatives in developing antimicrobial agents (Bektaş et al., 2007).
Pharmacological Evaluation for Antidepressant and Antianxiety Activities
Another research focused on the design, synthesis, and pharmacological evaluation of novel derivatives, including the piperazine scaffold, for antidepressant and antianxiety activities. This work illustrates the therapeutic potential of these compounds in treating psychological disorders by showing significant reductions in immobility times in albino mice and notable antianxiety effects (Kumar et al., 2017).
Molecular Structure and Intermolecular Interactions
Research into the molecular structure and intermolecular interactions of closely related piperazine derivatives revealed insights into their conformations and bonding patterns. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific and industrial fields (Mahesha et al., 2019).
Anti-tubercular Activity and Docking Study
A comprehensive study was conducted on the synthesis and evaluation of various piperazine derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. The research identified compounds with promising anti-tubercular properties and non-toxic profiles against mouse macrophage cell lines, suggesting potential applications in tuberculosis treatment (Naidu et al., 2016).
Insecticidal Neolignans from Piper decurrens
Investigation into the insecticidal properties of compounds extracted from Piper decurrens, including those related to the piperazine structure, underscores the potential of such compounds in developing natural insecticides. This research contributes to the field of agricultural chemistry by offering alternatives to synthetic pesticides (Chauret et al., 1996).
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13-9-15(5-4-14-13)8-10-1-2-12-11(7-10)3-6-17-12/h1-2,7H,3-6,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYAQLMYWRYXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
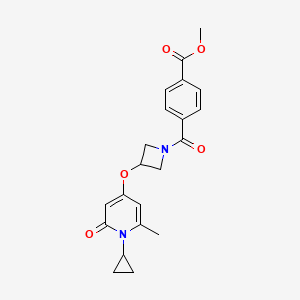
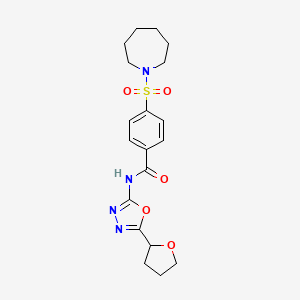
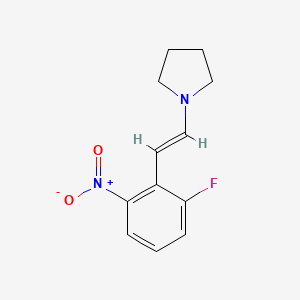

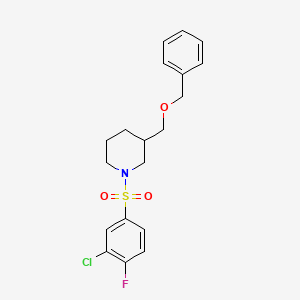
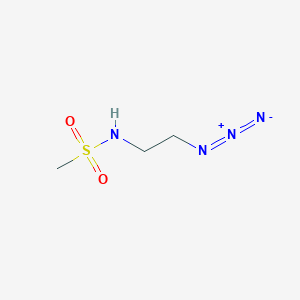

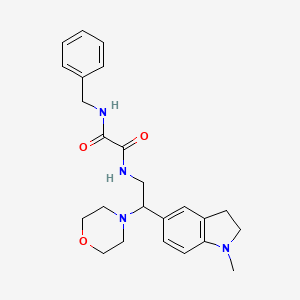
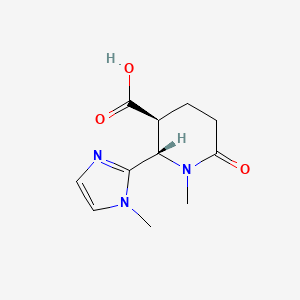
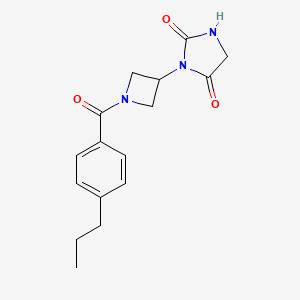
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)
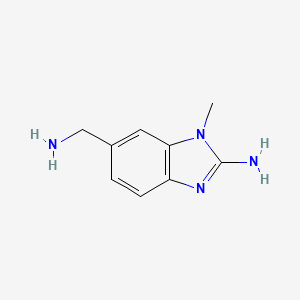
![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)
